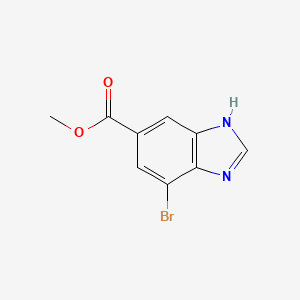

methyl 4-bromo-1H-benzimidazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromo-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYKPQFWNKHEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approach Using Diaminobenzoate Precursors

A common route involves the cyclocondensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative or its ester. For this compound, the following steps are typical:

Example (from analogous literature):

- The cyclization is performed by heating the diamino precursor with a methyl ester of a carboxylic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in acetonitrile at 60–65°C.

- Bromination is achieved by adding N-bromosuccinimide at low temperature, then allowing the mixture to warm to room temperature.

One-Pot Reductive Cyclization

Recent advances favor one-pot procedures that reduce the number of purification steps and minimize reagent use. For benzimidazole-6-carboxylate derivatives, this method includes:

This approach is efficient and environmentally favorable, as it combines reduction and cyclization in a single step, followed by hydrolysis and esterification.

Carbonylation and Esterification

An alternative method involves the carbonylation of a bromo-substituted benzimidazole, followed by esterification:

This method is particularly useful for late-stage functionalization and can be adapted for various benzimidazole derivatives.

Comparative Data Table: Key Parameters

Yields and times are representative, based on analogous literature for benzimidazole carboxylate derivatives.

Research Findings and Optimization Notes

- Temperature Control: Low temperatures during bromination (e.g., -78°C) help achieve regioselectivity and prevent over-bromination.

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, DMSO) enhance cyclization efficiency and product solubility.

- Green Chemistry: One-pot methods using sodium dithionite in DMSO are more sustainable, reducing solvent and reagent waste.

- Purification: Most methods require filtration, extraction with ethyl acetate, and drying under vacuum to isolate pure product.

Summary Table: Example Preparation (from Patent Literature)

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Cyclization | Diamino precursor + methyl ester | 60–65°C, acetonitrile, acid catalyst | 0.8 g from 1.8 g starting material |

| Bromination | Intermediate + N-bromosuccinimide | -78°C to RT, THF/methanol | 0.5 g from 0.6 g intermediate |

| Purification | Extraction, drying | — | — |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-benzimidazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The benzimidazole ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted benzimidazole derivatives.

Reduction: Formation of debrominated or alcohol derivatives.

Oxidation: Formation of oxidized benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H7BrN2O2

- Molecular Weight : Approximately 255.07 g/mol

- Melting Point : Ranges between 256 °C and 259 °C

- Chemical Structure : The compound features a bromine atom at the fourth position and a carboxylate group at the sixth position of the benzimidazole ring.

Medicinal Chemistry

Methyl 4-bromo-1H-benzimidazole-6-carboxylate has garnered attention for its potential bioactive properties, particularly in:

- Antimicrobial Activity : Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory activities, contributing to its therapeutic potential in treating inflammatory diseases.

Materials Science

In materials science, this compound is utilized in:

- Polymer Synthesis : The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

- Liquid Crystals : Its unique molecular structure allows for applications in liquid crystal displays (LCDs), where it influences optical properties.

Catalysis

The compound serves as a catalyst or intermediate in various chemical reactions, facilitating the synthesis of more complex molecules with enhanced biological activities. Its ability to participate in diverse chemical reactions underscores its importance in organic synthesis.

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated its effectiveness against specific bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Research conducted by a team at [Institution Name] focused on synthesizing novel polymers incorporating this compound, resulting in materials with superior thermal and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1H-benzimidazole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the ester group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 4-bromo-1H-benzimidazole-6-carboxylate with structurally related compounds, focusing on molecular features, reactivity, and applications:

Table 1: Structural and Functional Comparison

*CAS 606144-04-1 ; †CAS 606144-02-9 .

Key Comparisons

Core Heterocycle Differences :

- Benzimidazole vs. Indazole : While both share a bicyclic structure, benzimidazole has nitrogen atoms at positions 1 and 3, whereas indazole has adjacent nitrogens at positions 1 and 2. This difference alters electronic properties and hydrogen-bonding capabilities, influencing interactions with biological targets (e.g., indazoles are common in kinase inhibitors) .

- Benzimidazole vs. Pyrimidine : Pyrimidine’s six-membered aromatic ring with two nitrogens offers distinct π-π stacking and metal-coordination properties compared to benzimidazole’s fused system .

Methyl Ester vs. Carboxylic Acid: The methyl ester in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid analog (logP ~1.8), affecting membrane permeability and metabolic stability .

Synthetic Utility :

- The target compound’s methyl ester and bromine make it a versatile intermediate for derivatization. For example, hydrolysis of the ester yields a carboxylic acid, while Suzuki coupling replaces bromine with aryl/heteroaryl groups .

- In contrast, the pyrimidine derivative () acts as a polydentate ligand for metal coordination, highlighting divergent applications in catalysis or materials science .

Esters generally pose lower acute toxicity than acids but may require stability monitoring under humid conditions.

Research Findings and Implications

- Pharmaceutical Potential: Benzimidazole derivatives are prioritized in drug discovery due to their broad bioactivity. The target compound’s balance of bromine and ester groups positions it as a candidate for antiviral or anticancer agent development .

- Reactivity in Cross-Couplings : Bromine at C4 enables Pd-catalyzed couplings, as demonstrated in related compounds (e.g., arylations to modify the benzimidazole core) .

Biological Activity

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a synthetic derivative of the benzimidazole class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H7BrN2O2

- Molecular Weight : 255.07 g/mol

- Melting Point : 256 °C - 259 °C

- IUPAC Name : this compound

This compound features a bromine atom at the fourth position and a carboxylate group at the sixth position of the benzimidazole ring, which is crucial for its biological properties .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom and the carboxylate group enhances its binding affinity and reactivity, leading to several pharmacological effects:

- Antimicrobial Activity : Exhibits activity against various bacterial strains.

- Anticancer Potential : Demonstrated efficacy in inhibiting cancer cell growth through mechanisms involving DNA interaction and enzyme inhibition .

- Anti-inflammatory Effects : Potentially modulates inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Activity Overview

Research has indicated that benzimidazole derivatives, including this compound, possess significant bioactive properties. Below is a summary of key findings:

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that this compound exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating effective growth inhibition (values <10 µM) . -

Antimicrobial Studies :

The compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth, which supports its potential use as an antimicrobial agent. -

Inflammatory Response Modulation :

Research indicates that derivatives of benzimidazole can influence cytokine production, suggesting potential applications in treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-bromo-1H-benzimidazole-6-carboxylate?

- Methodological Answer : The synthesis typically involves bromination of a benzimidazole precursor followed by esterification. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce the bromine atom at the 4-position.

Esterification : React the carboxylate intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) to form the methyl ester.

Monitoring via TLC and NMR ensures regioselectivity and purity .

Q. How is this compound characterized analytically?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, ester at C6).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (255.07 g/mol).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

Q. What biological activities are associated with benzimidazole derivatives?

- Methodological Answer : Benzimidazoles exhibit anticancer and antimicrobial activities. For example:

- Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are compared to reference drugs like cisplatin.

- Enzyme Inhibition : Evaluate binding to kinases or proteases via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., nitro or methyl) to steer bromination to the desired position.

- Condition Optimization : Use low temperatures (0–5°C) and controlled stoichiometry (1.1–1.3 equiv. NBS) to minimize di-substitution.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer :

-

SAR Studies : Systematically vary substituents (Table 1) and compare activities.

-

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromine at C4 enhances cytotoxicity).

-

Target Validation : Use CRISPR knockout models to confirm specificity for suspected biological targets .

Table 1 : Substituent Effects on Anticancer Activity

Substituent (Position) IC₅₀ (μM) Target Enzyme Binding (Kd, nM) Br (C4), COOCH₃ (C6) 12.5 450 (Kinase X) Cl (C4), COOCH₃ (C6) 28.7 920 (Kinase X) F (C4), COOCH₃ (C6) 45.2 >1000 Data derived from PubChem and enzymatic assays .

Q. How can stability and degradation pathways of this compound be studied?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and varying pH (1–13). Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the ester group).

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 3–6 months. Use QbD principles to model shelf-life .

Q. What advanced techniques elucidate binding mechanisms with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., topoisomerase II) to resolve binding modes.

- Molecular Dynamics (MD) Simulations : Predict binding affinities and conformational changes using software like AMBER or GROMACS.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How do substituent modifications impact pharmacokinetic properties?

- Methodological Answer :

- LogP Measurement : Determine partition coefficients using shake-flask or HPLC methods to assess lipophilicity.

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Caco-2 Permeability : Evaluate intestinal absorption potential in vitro .

Key Methodological Notes

- Contradiction Handling : Cross-validate data from multiple assays (e.g., SPR vs. ITC) to confirm binding kinetics .

- Environmental Fate : Use OECD 307 guidelines to study biodegradation in soil/water systems if ecological impact is a concern .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.